Cas no 2229393-50-2 (4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one)

2229393-50-2 structure
商品名:4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one
- 2229393-50-2
- EN300-1681028
-
- インチ: 1S/C6H7N3O2/c10-6-9-5(2-11-6)4-1-7-3-8-4/h1,3,5H,2H2,(H,7,8)(H,9,10)
- InChIKey: UCZRKLVPYZJPNZ-UHFFFAOYSA-N
- ほほえんだ: O1C(NC(C2=CN=CN2)C1)=O
計算された属性
- せいみつぶんしりょう: 153.053826475g/mol
- どういたいしつりょう: 153.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 67Ų
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1681028-0.5g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 0.5g |
$809.0 | 2023-09-20 | ||
| Enamine | EN300-1681028-1.0g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 1g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1681028-0.05g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 0.05g |
$707.0 | 2023-09-20 | ||
| Enamine | EN300-1681028-0.25g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 0.25g |
$774.0 | 2023-09-20 | ||
| Enamine | EN300-1681028-2.5g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 2.5g |
$1650.0 | 2023-09-20 | ||
| Enamine | EN300-1681028-5.0g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 5g |
$3935.0 | 2023-06-04 | ||
| Enamine | EN300-1681028-0.1g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 0.1g |
$741.0 | 2023-09-20 | ||
| Enamine | EN300-1681028-5g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 5g |
$2443.0 | 2023-09-20 | ||
| Enamine | EN300-1681028-10.0g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 10g |
$5837.0 | 2023-06-04 | ||
| Enamine | EN300-1681028-10g |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one |
2229393-50-2 | 10g |
$3622.0 | 2023-09-20 |
4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
2229393-50-2 (4-(1H-imidazol-5-yl)-1,3-oxazolidin-2-one) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
